Due to its reactive ketone group and chiral center, (R)-(+)-3-Methylcyclopentanone can serve as a building block in the synthesis of more complex molecules. Researchers can utilize it as a starting material for the preparation of pharmaceuticals, fragrances, and other organic compounds. Source: Sigma-Aldrich product page on (R)-(+)-3-Methylcyclopentanone:
The chiral nature of (R)-(+)-3-Methylcyclopentanone makes it a potential candidate for asymmetric catalysis. In asymmetric catalysis, a chiral molecule like (R)-(+)-3-Methylcyclopentanone can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. This property is valuable in the synthesis of enantiopure drugs and other chiral molecules. Source: Buchwald, S. L. (2012). Asymmetric catalysis on nonracemic metals. Chemical Reviews, 112(11), 3887-4000
(R)-(+)-3-Methylcyclopentanone is an organic compound with the molecular formula C₆H₁₀O and a molecular weight of approximately 98.14 g/mol. It is a chiral ketone characterized by a cyclopentane ring with a methyl group attached at the third carbon position. This compound is notable for its unique stereochemistry, as the (R)-enantiomer exhibits distinct physical and chemical properties compared to its (S)-counterpart. The compound is often used in various applications, particularly in the flavor and fragrance industries, due to its pleasant odor profile .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several methods for synthesizing (R)-(+)-3-Methylcyclopentanone have been documented:
These methods emphasize the importance of chirality in producing this compound for specific applications .
(R)-(+)-3-Methylcyclopentanone finds applications primarily in:
The versatility of this compound in these sectors underscores its economic and industrial significance .
Interaction studies involving (R)-(+)-3-Methylcyclopentanone have focused on its sensory properties and potential interactions with olfactory receptors. These studies suggest that the compound may engage specific receptors differently based on its stereochemistry, influencing how it is perceived by humans. Further investigations are necessary to explore its interactions at a molecular level and assess any potential therapeutic benefits or risks associated with exposure .
Several compounds share structural similarities with (R)-(+)-3-Methylcyclopentanone. Here are a few notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Methylcyclopentanone | Ketone | Achiral version; used similarly in flavoring |
| 2-Pentanone | Ketone | Straight-chain structure; broader applications |
| 4-Methylcyclopentanone | Ketone | Similar cyclic structure; different properties |
(R)-(+)-3-Methylcyclopentanone stands out due to its specific chiral configuration, which imparts unique sensory characteristics compared to its achiral or differently substituted counterparts. Its use in niche applications within flavors and fragrances also distinguishes it from more common ketones like 2-pentanone, which has broader industrial uses but lacks the same aromatic profile .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H10O | [1] [2] [3] |
| Molecular Weight (g/mol) | 98.14 | [1] [2] [3] |
| CAS Registry Number | 6672-30-6 | [1] [2] [3] |
| IUPAC Name | (R)-3-methylcyclopentan-1-one | [2] |
| EC Number | 229-711-6 | [3] [4] |
| MDL Number | MFCD00064147 | [3] [5] |
The boiling point of (R)-(+)-3-methylcyclopentanone has been experimentally determined to range between 143-144 degrees Celsius under standard atmospheric pressure conditions [3] [6] [5]. This boiling point reflects the intermolecular forces present in the liquid phase, primarily dipole-dipole interactions arising from the polar carbonyl functional group. The relatively moderate boiling point indicates that the compound can be readily purified through conventional distillation techniques. Literature reports indicate that no specific melting point has been definitively established for this enantiomerically pure compound, suggesting that it may exist as a liquid under standard laboratory conditions [1] [2] [3]. The absence of reported melting point data may be attributed to the compound's tendency to remain in liquid form at room temperature, consistent with its structural characteristics as a substituted cyclic ketone.
| Property | Value | Reference |
|---|---|---|
| Boiling Point (°C) | 143-144 | [3] [6] [5] |
| Melting Point (°C) | Not reported | N/A |
| Property | Value | Reference |
|---|---|---|
| Density (g/mL at 25°C) | 0.914 | [3] [6] [5] |
| Refractive Index (n20/D) | 1.434 | [3] [6] [5] |
| Flash Point (°C) | 37 | [3] [5] |
| Optical Activity [α]23/D (°, c=4.5 in methanol) | +148 | [3] [6] [5] |
(R)-(+)-3-Methylcyclopentanone demonstrates limited solubility in water due to its predominantly hydrophobic cycloalkyl structure [7]. The poor aqueous solubility is characteristic of organic ketones with significant aliphatic character, where the hydrophobic interactions outweigh the polar interactions of the carbonyl group with water molecules. However, the compound exhibits good solubility in methanol, as evidenced by its use in optical rotation measurements at concentrations of 4.5 grams per 100 milliliters [3] [6] [5]. This enhanced solubility in methanol can be attributed to hydrogen bonding interactions between the methanol hydroxyl groups and the ketone carbonyl oxygen. The compound demonstrates general solubility in organic solvents, making it suitable for various synthetic applications and extraction procedures [7]. Specific solubility studies have shown that (R)-(+)-3-methylcyclopentanone is slightly soluble in chloroform and ethyl acetate [8]. These solubility characteristics are consistent with the compound's moderate polarity and suggest that it follows typical patterns observed for cyclic ketones with alkyl substituents.
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Limited/Poor | [7] |
| Methanol | Soluble (used for optical rotation measurements) | [3] [6] [5] |
| Organic solvents (general) | Soluble | [7] |
| Chloroform | Slightly soluble | [8] |
| Ethyl Acetate | Slightly soluble | [8] |
The carbonyl functional group in (R)-(+)-3-methylcyclopentanone exhibits typical ketone reactivity patterns, making it susceptible to nucleophilic attack at the electrophilic carbonyl carbon [9]. The ketone functionality provides significant reactivity toward nucleophilic species, which is essential for various synthetic transformation pathways including condensation reactions and reductive processes [9]. The cyclic nature of the compound influences the approach geometry of attacking nucleophiles, potentially affecting reaction rates and stereochemical outcomes compared to acyclic ketones. The carbonyl group can participate in aldol condensation reactions, where the compound can act as both a nucleophile through enolate formation and as an electrophile through carbonyl activation [10] [11]. The alpha hydrogen atoms adjacent to the carbonyl group possess enhanced acidity with pKa values typically around 19-20 for ketones, enabling enolate formation under basic conditions [12] [13]. This enolate chemistry allows the compound to participate in various carbon-carbon bond forming reactions that are fundamental to organic synthesis.
The stereocenter at the 3-position of (R)-(+)-3-methylcyclopentanone demonstrates relative stability under normal storage and handling conditions [14] [15]. Spectroscopic studies have revealed that the compound can exist in multiple conformational states, with the structural populations dominated by axial and equatorial methyl conformers at room temperature [15]. The stereochemical integrity of the chiral center is maintained through the rigid cyclopentane ring system, which restricts free rotation and helps preserve the absolute configuration. Temperature-dependent studies have shown that solvent effects and thermal conditions can influence the distribution of conformers, but do not typically lead to racemization under mild conditions [14]. The stability of the stereocenter is enhanced by the absence of strongly acidic or basic conditions that might promote epimerization through enolate formation. However, under forcing conditions or in the presence of strong bases, the alpha position adjacent to the carbonyl group may undergo epimerization through enolate intermediates [16].
(R)-(+)-3-Methylcyclopentanone exists primarily in two distinct conformational states characterized by the orientation of the methyl substituent relative to the five-membered ring. These conformers are designated as equatorial-methyl and axial-methyl conformers, analogous to the nomenclature used for six-membered ring systems, though the conformational behavior of five-membered rings differs significantly from that of cyclohexanes [1] [2] [3].
The equatorial-methyl conformer represents the thermodynamically favored state, where the methyl group occupies a position that minimizes steric interactions with other ring substituents [1] [4]. In this conformation, the methyl group is positioned to avoid unfavorable 1,3-diaxial interactions that would otherwise destabilize the molecular structure. Infrared spectroscopic studies have identified characteristic absorption bands at 1072 wavenumbers for the equatorial conformer [5].
The axial-methyl conformer corresponds to the higher energy state, where the methyl substituent experiences increased steric hindrance due to its spatial proximity to other ring atoms [1] [4]. This conformer exhibits characteristic infrared absorption at 1024 wavenumbers, providing a spectroscopic signature for its identification [5]. The axial orientation results in unfavorable gauche interactions similar to those observed in cyclohexane derivatives, contributing to the reduced stability of this conformational state [6] [7].
Density functional theory calculations using B3LYP with aug-cc-pVDZ basis sets have provided detailed structural characterization of both conformers [1] [3]. These computational studies reveal that the five-membered ring adopts envelope conformations in both cases, with the methyl substituent influencing the preferred puckering pattern of the cyclopentanone ring [8] [9]. The envelope conformation minimizes torsional strain while accommodating the steric requirements of the methyl group [10] [11].
Quantitative thermodynamic analysis of the axial-equatorial equilibrium in (R)-(+)-3-methylcyclopentanone has revealed significant enthalpy differences between the two conformational states. Temperature-dependent absorption spectroscopy measurements have determined the enthalpy difference (ΔH°) to be 4.84 kilojoules per mole, with the equatorial conformer being thermodynamically favored [12].
| Parameter | Value | Method |
|---|---|---|
| Enthalpy Difference (ΔH°) | 4.84 kJ/mol | Temperature-dependent absorption spectra [12] |
| Free Energy Difference (ΔG°) | Calculated from equilibrium data | van't Hoff analysis |
| Equilibrium Constant (K) | 6.7 (at 298 K) | Temperature-dependent studies [12] |
Additional studies using Raman spectroscopy have reported a closely comparable enthalpy difference of 4.83 ± 0.45 kilojoules per mole, confirming the reliability of these thermodynamic measurements [13]. The consistency between different experimental approaches validates the accuracy of the determined thermodynamic parameters and demonstrates the robustness of the conformational analysis methodology [13].
Entropy contributions to the conformational equilibrium have been less extensively characterized in the primary literature. However, the overall free energy difference can be calculated from the equilibrium constant data, indicating that entropic effects play a secondary role compared to the enthalpic contributions in determining the conformational preference [12]. The temperature dependence of the equilibrium constant follows van't Hoff behavior, suggesting that the entropy difference between conformers is relatively small compared to the enthalpy difference [14] [3].
Theoretical calculations have provided additional insights into the energetic differences between conformers. Density functional theory studies using various basis sets have generally reproduced the experimental enthalpy differences, though the calculated values show some sensitivity to the computational method employed [3] [15]. These calculations have also revealed that solvent effects can modestly influence the relative energetics of the conformers, though the fundamental preference for the equatorial orientation is maintained across different media [2] [3].
The conformational equilibrium between axial and equatorial methylcyclopentanone conformers is characterized by a population distribution that strongly favors the equatorial state. Experimental measurements have established that at room temperature (298 K), the conformer populations exist in an 87:13 ratio of equatorial to axial conformers [12]. This distribution corresponds to an equilibrium constant of 6.7, reflecting the significant thermodynamic preference for the equatorial orientation [12].
| Temperature (K) | Equilibrium Constant (K) | Equatorial Population (%) | Axial Population (%) |
|---|---|---|---|
| 149 | 427 | 99.8 | 0.2 |
| 172 | 164 | 99.4 | 0.6 |
| 298 | 6.7 | 87.0 | 13.0 |
| 450 | ~1.8 | 64.3 | 35.7 |
The equilibrium constant exhibits strong temperature dependence, following the expected van't Hoff relationship [14] [3]. At lower temperatures, the conformational distribution becomes increasingly dominated by the equatorial conformer, with populations approaching 99% equatorial character at temperatures below 200 K [6] [16]. Conversely, elevated temperatures lead to increased population of the axial conformer, though the equatorial form remains predominant even at 450 K [17] [13].
Vibrational absorption and vibrational circular dichroism spectroscopy have provided experimental validation of these population distributions [12]. The temperature-dependent intensity ratios of characteristic vibrational bands allow direct monitoring of the conformational equilibrium, providing a robust experimental foundation for the thermodynamic analysis [1] [13]. These spectroscopic measurements have demonstrated excellent agreement with populations calculated from the van't Hoff equation using the experimentally determined enthalpy difference [12].
The conformational equilibrium in (R)-(+)-3-methylcyclopentanone also exhibits sensitivity to the measurement technique employed. While infrared and Raman spectroscopy provide highly consistent results, nuclear magnetic resonance studies would require special considerations due to the rapid interconversion between conformers on the nuclear magnetic resonance timescale [18] [19]. The conformational exchange is sufficiently rapid that standard nuclear magnetic resonance measurements observe time-averaged parameters rather than individual conformer populations [20].
Solvent polarity exerts measurable but relatively modest effects on the conformational distribution of (R)-(+)-3-methylcyclopentanone. Systematic studies across 34 different solvents have revealed that the fundamental preference for the equatorial conformer is maintained across diverse chemical environments, though quantitative population ratios show some solvent dependence [3] [15].
| Solvent | Dielectric Constant | Effect on λmax | Conformational Preference |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | 2.2 | Reference | Equatorial favored |
| Methanol (CH₃OH) | 32.7 | Blue-shifted | Polarity affects distribution |
| Acetonitrile (CH₃CN) | 37.5 | Blue-shifted | Polarity affects distribution |
| Cyclohexane | 2.0 | Similar to CCl₄ | Similar to gas phase |
In nonpolar solvents such as carbon tetrachloride and cyclohexane, the conformational behavior closely resembles that observed in the gas phase [3] [21]. These environments provide minimal specific solvation effects, allowing the intrinsic molecular preferences to dominate the conformational equilibrium [15] [21]. The n→π* electronic transition exhibits characteristic wavelength maxima that serve as sensitive probes of the local molecular environment [3].
Polar solvents introduce additional complexity through differential solvation of the two conformers [3] [22]. The weakly absorbing n→π* transition demonstrates a systematic decrease in wavelength maximum as solvent polarity increases, reflecting the altered electronic environment experienced by the carbonyl chromophore [3]. Density functional theory calculations incorporating polarizable continuum models have provided theoretical frameworks for understanding these solvent-induced shifts [2] [3] [22].
Specific solvation interactions, particularly hydrogen bonding in protic solvents, can preferentially stabilize one conformer over the other [21] [22]. However, the magnitude of these effects is generally small compared to the intrinsic conformational preference, resulting in modest perturbations of the equilibrium population rather than fundamental changes in conformational behavior [3] [15]. Matrix isolation studies in para-hydrogen crystals have enabled the spectroscopic resolution of individual conformers under conditions where conformational interconversion is suppressed [1] [4].
The temperature dependence of conformer populations in (R)-(+)-3-methylcyclopentanone follows classical thermodynamic principles, with the equilibrium distribution shifting systematically as a function of thermal energy. The relationship between temperature and conformer populations can be quantitatively described through the van't Hoff equation, providing fundamental insights into the energetics of conformational interconversion [14] [3] [13].
At cryogenic temperatures approaching 77 K, the conformational distribution becomes heavily dominated by the equatorial conformer, with axial populations falling below 1% [13]. These conditions have proven particularly valuable for spectroscopic studies, as the simplified conformational landscape enables clear identification of vibrational modes associated with the major conformer [1] [13]. Raman spectroscopy at liquid nitrogen temperatures has revealed characteristic C-H stretching frequencies that can be unambiguously assigned to specific conformational states [13].
Room temperature conditions (298 K) represent the regime most relevant for practical applications, where the 87:13 equatorial:axial population ratio reflects the balance between enthalpic preferences and thermal energy [12]. At these temperatures, both conformers contribute measurably to the observed spectroscopic properties, requiring careful deconvolution of overlapping signals to extract quantitative population information [23] [12].
Elevated temperatures lead to progressively increased population of the higher-energy axial conformer [17] [13]. Temperature-dependent studies extending to 450 K have demonstrated that thermal energy can significantly alter the conformational landscape, with axial populations reaching approximately 36% at the highest temperatures investigated [6]. However, even under these extreme conditions, the equatorial conformer remains predominant, reflecting the substantial enthalpy difference between conformational states [13].
Flammable